molecular formula C8H15Cl2N3 B2754794 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride CAS No. 2260936-64-7

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride

Cat. No.: B2754794
CAS No.: 2260936-64-7
M. Wt: 224.13
InChI Key: HIKSBFXHMWPQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride is a chemical compound synthesized by a tetrahydroindazol scaffold . It is a type of indazole derivative with biological and pharmaceutical properties . This compound has unique properties that can be utilized in various fields of research and industry .


Molecular Structure Analysis

The molecular formula of this compound is C8H15Cl2N3 . The InChI code is 1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H13N3 . It appears as a yellow powder with a melting point of 187-189°C. It is soluble in water and is stable under normal conditions .

Scientific Research Applications

Synthesis and Structural Studies

  • Research on amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids, involving condensation reactions to produce compounds with potential for strong hydrogen bond interactions, highlights the importance of the geometries, charges, and sizes of anions in the formation of supramolecular structures. This study underscores the relevance of structural analysis in understanding compound interactions (Concepción Avila-Montiel et al., 2015).

Antimicrobial and Cytotoxic Activity

  • The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, resulting in compounds with observed antibacterial and cytotoxic properties, suggests the potential for chemical derivatives to contribute to medical research and therapeutic applications (M. Noolvi et al., 2014).

Molluscicidal Properties

  • Investigations into thiazolo[5,4-d]pyrimidines for molluscicidal properties, aimed at combating the intermediate host of schistosomiasis, demonstrate the potential ecological and health-related applications of chemical compounds in controlling disease vectors (K. El-bayouki et al., 1988).

Reactivity and Stability

  • Studies on the solution-phase synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides reveal insights into efficient coupling and methylation steps, contributing to our understanding of peptide synthesis and modification processes (E. Vedejs et al., 2000).

Mechanism of Action

Research has shown that 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride has various biological properties. It has been found to inhibit the activator protein-1 (AP-1), a transcription factor involved in cell growth and differentiation.

Safety and Hazards

The safety information for 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKSBFXHMWPQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCC(CC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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